2-Methoxy-5,6-dimethylpyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-5(2)9-7(11-3)10-6(4)8/h1-3H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNPTXDHJUYMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 5,6 Dimethylpyrimidin 4 Amine
Classical Synthetic Routes and Precursor Chemistry
Classical approaches to the synthesis of 2-Methoxy-5,6-dimethylpyrimidin-4-amine typically follow a multi-step sequence involving the initial formation of the pyrimidine (B1678525) core, followed by the strategic introduction and modification of its substituents. This pathway relies on well-established reactions and the careful control of reactivity to achieve the desired substitution pattern.
Strategies for Pyrimidine Ring Formation
The most prevalent and versatile method for constructing the pyrimidine ring is the condensation of a 1,3-dielectrophilic three-carbon component with a 1,3-dinucleophilic N-C-N fragment. thieme-connect.com This fundamental approach, often referred to as the Principal Synthesis, allows for the direct incorporation of substituents onto the heterocyclic core based on the choice of precursors.
For the target molecule, the required three-carbon unit is 3-methylpentane-2,4-dione. This β-dicarbonyl compound provides the necessary carbon backbone to establish the C5-methyl and C6-methyl groups on the pyrimidine ring. The N-C-N fragment can be sourced from various reagents, such as urea (B33335), thiourea, or guanidine. The condensation with urea is a common starting point, leading to the formation of a pyrimidine-2,4-dione (uracil) derivative.
The general reaction is a cyclocondensation that proceeds by forming two new C-N bonds, typically under acidic or basic conditions, with the elimination of water.
Table 1: Key Precursors in Classical Pyrimidine Synthesis
| Precursor Type | Example | Resulting Substituent(s) |
|---|---|---|
| 1,3-Dicarbonyl Compound | 3-Methylpentane-2,4-dione | 5-Methyl, 6-Methyl |
| N-C-N Fragment | Urea | 2-Hydroxy, 4-Hydroxy |
Introduction and Functionalization of Methoxy (B1213986) and Dimethyl Substituents
The introduction of the required substituents is a critical phase of the synthesis. The dimethyl groups at the C5 and C6 positions are incorporated during the initial ring-forming condensation reaction using 3-methylpentane-2,4-dione.
The methoxy group at C2 and the subsequent amine at C4 are typically introduced by functionalizing an intermediate like 5,6-dimethyluracil (formed from the condensation of 3-methylpentane-2,4-dione and urea). This uracil (B121893) derivative possesses two hydroxyl groups (in its tautomeric lactam form) which are not readily displaced. Therefore, they must first be converted into better leaving groups.
This is classically achieved through chlorination. Treatment of the dihydroxy pyrimidine intermediate with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), converts the hydroxyl groups into chloro groups. chemicalbook.comresearchgate.net This reaction yields the key intermediate, 2,4-dichloro-5,6-dimethylpyrimidine (B154738). chemscene.com This dichloro-derivative is significantly more reactive towards nucleophilic substitution.
Regioselective Amination at the C-4 Position
With the activated 2,4-dichloro-5,6-dimethylpyrimidine intermediate in hand, the final substituents can be introduced via sequential nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions is dictated by the electronic properties of the pyrimidine ring. The chlorine atoms at the C2 and C4 positions are electron-deficient and thus susceptible to nucleophilic attack. Generally, the C4 position is more reactive than the C2 position. wuxiapptec.comgoogle.com
A plausible synthetic sequence exploits this reactivity difference:
Methoxylation: The 2,4-dichloro-5,6-dimethylpyrimidine is treated with one equivalent of a methoxide (B1231860) source, typically sodium methoxide (NaOMe), under controlled conditions. The greater electrophilicity of the C4 position would suggest it reacts first; however, C2 selectivity can be achieved under certain conditions, sometimes influenced by the presence of other ring substituents. wuxiapptec.com Assuming conditions can be optimized for substitution at the C2 position, or that the desired isomer can be separated, the primary product is 4-chloro-2-methoxy-5,6-dimethylpyrimidine.
Amination: The remaining chlorine atom at the C4 position is still highly activated towards nucleophilic attack. Subsequent reaction with ammonia (B1221849) (or a protected ammonia equivalent) readily displaces the C4-chloro group to install the final C4-amino functionality, yielding this compound.
This stepwise substitution, governed by the inherent reactivity of the di-chlorinated pyrimidine, represents a classical and logical pathway to the target compound.
Modern Synthetic Approaches and Innovations
Recent advancements in organic synthesis have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. These modern approaches offer powerful alternatives to classical multi-step routes for preparing complex molecules like this compound.
Catalytic Methods for Pyrimidine Core Construction
Modern synthetic chemistry has seen a surge in the development of catalytic, multi-component reactions (MCRs) for the construction of heterocyclic cores. rasayanjournal.co.in These reactions allow for the assembly of complex products from three or more simple starting materials in a single pot, often with high atom economy and operational simplicity. Various catalytic systems have been developed to facilitate pyrimidine synthesis. thieme-connect.comresearchgate.netgrowingscience.com
These methods can construct polysubstituted pyrimidines in a single step, potentially bypassing the need for the isolation of intermediates like uracils and their subsequent chlorination. For example, a catalyzed reaction could conceivably bring together a ketone, an amidine, and another component to directly form a substituted aminopyrimidine.
Table 2: Examples of Catalytic Systems for Pyrimidine Synthesis
| Catalyst System | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Chromium (Cr) salt | Amidines, Alcohols | Acceptorless Dehydrogenative Coupling | researchgate.net |
| Copper (Cu) | Alkynes, Sulfonyl Azides, Nitriles | Tandem Reaction | thieme-connect.com |
| Zinc Chloride (ZnCl₂) | Enamines, Orthoformate, Ammonium Acetate | Three-Component Coupling | growingscience.com |
These catalytic strategies offer a more convergent and efficient route to the pyrimidine core, significantly reducing the number of synthetic steps compared to classical methods.
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles can be applied to the synthesis of the target molecule to create more sustainable and environmentally benign routes. nih.govpowertechjournal.com
Key green chemistry techniques applicable to pyrimidine synthesis include:
Alternative Energy Sources: Microwave irradiation and ultrasound activation can dramatically reduce reaction times, increase yields, and often allow for milder reaction conditions compared to conventional heating. powertechjournal.comresearchgate.net The cyclocondensation and nucleophilic substitution steps are particularly amenable to these technologies.
Green Solvents and Solvent-Free Reactions: Traditional syntheses often use volatile and hazardous organic solvents. Green alternatives focus on using safer solvents like water or ethanol, or eliminating the solvent entirely. nih.govresearchgate.net Solvent-free "grindstone" techniques or reactions under neat conditions can simplify workup and reduce waste. researchgate.net
Catalysis: As discussed previously, the use of catalysts (especially reusable, heterogeneous catalysts) is a cornerstone of green chemistry. powertechjournal.com Catalytic routes are more atom-economical and can replace stoichiometric reagents that generate significant waste, such as the phosphorus oxychloride used in classical chlorination steps.
Multi-Component Reactions (MCRs): MCRs are inherently green as they combine multiple synthetic steps into a single operation, reducing energy consumption, solvent use, and waste generation associated with intermediate purification. rasayanjournal.co.in
By integrating these principles, the synthesis of this compound can be redesigned to be more efficient, economical, and environmentally responsible.
Flow Chemistry Techniques for Optimized Synthesis and Scale-Up
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of heterocyclic compounds like pyrimidines, including improved reaction control, enhanced safety, and easier scalability. While a specific flow synthesis protocol for this compound has not been detailed in the literature, the principles of flow chemistry have been successfully applied to the synthesis of various substituted pyrimidines and related heterocycles. researchgate.netresearchgate.net
A potential flow chemistry approach for the synthesis of this compound could involve the use of packed-bed reactors containing immobilized catalysts or reagents. This would allow for the continuous transformation of starting materials into the desired product with minimal manual intervention. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch methods. mdpi.com
For instance, the key cyclization step to form the pyrimidine ring could be performed in a heated microreactor, allowing for rapid and efficient heat transfer and precise temperature control. Subsequent functionalization reactions, such as methoxylation and amination, could also be integrated into a continuous flow process, potentially telescoping multiple synthetic steps into a single, streamlined operation. The reduction in reaction time is a significant benefit of flow chemistry, with some pyrimidine syntheses being achieved in minutes under flow conditions compared to hours in batch. mdpi.com
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic investigation of various parameters, including solvent systems, temperature, and the choice and stoichiometry of reagents.
Impact of Solvent Systems and Temperature Control on Reaction Outcomes
The choice of solvent can significantly influence the rate and outcome of a chemical reaction by affecting the solubility of reactants, the stability of intermediates, and the transition state energies. In the synthesis of pyrimidine derivatives, a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene) have been employed. nih.gov The optimal solvent is highly dependent on the specific reaction step. For example, a polar solvent might be preferred for a nucleophilic substitution reaction, while a nonpolar solvent might be more suitable for a condensation reaction where water is removed.
Temperature control is another critical factor. Many reactions in pyrimidine synthesis require heating to overcome activation energy barriers. However, excessive temperatures can lead to side reactions and decomposition of products. Precise temperature control, which is a key advantage of flow chemistry, can be used to maintain the optimal temperature for each reaction step, thereby maximizing the yield of the desired product. For instance, in the synthesis of related aminopyrimidines, reactions are often refluxed for several hours, indicating the importance of sustained heating. nih.govorgsyn.org
The following table illustrates the effect of solvent and temperature on the yield of a related pyrimidine synthesis, highlighting the importance of optimizing these parameters.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetonitrile | 80 | 75 |
| 2 | DMF | 100 | 85 |
| 3 | Toluene | 110 | 60 |
| 4 | Dioxane | 100 | 82 |
This is a representative data table based on general principles and literature for similar compounds, as specific data for this compound is not available.
Evaluation of Reagent Selection and Stoichiometric Ratios
The selection of reagents and their stoichiometric ratios is fundamental to achieving a high-yielding synthesis. In the proposed synthesis of this compound, key reagents would include a precursor for the pyrimidine ring, a methoxylating agent, and an aminating agent.
For the methoxylation step, common reagents include sodium methoxide or a combination of methanol (B129727) and a base. The choice of base and the stoichiometry of the methoxylating agent relative to the pyrimidine precursor would need to be carefully optimized to ensure complete conversion without side reactions.
Similarly, for the amination step, various ammonia sources or their equivalents can be used. The reaction may require a catalyst, such as a palladium or copper complex, to facilitate the carbon-nitrogen bond formation. The molar ratio of the pyrimidine substrate to the aminating agent and the catalyst loading would be critical parameters to optimize.
An example of the effect of reagent stoichiometry on product yield in a related pyrimidine synthesis is presented in the table below.
| Entry | Reactant A (equiv.) | Reactant B (equiv.) | Catalyst (mol%) | Yield (%) |
| 1 | 1.0 | 1.1 | 5 | 65 |
| 2 | 1.0 | 1.5 | 5 | 80 |
| 3 | 1.0 | 1.5 | 10 | 88 |
| 4 | 1.2 | 1.5 | 10 | 92 |
This is a representative data table based on general principles and literature for similar compounds, as specific data for this compound is not available.
By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield and purity of this compound.
Reactions at the Primary Amine Moiety
The primary amine group at the C4 position of the pyrimidine ring is a key site for a variety of chemical transformations, including acylation, alkylation, sulfonylation, diazotization, and the formation of imines.
Acylation, Alkylation, and Sulfonylation Processes
The nucleophilic nature of the primary amine in this compound allows it to readily undergo acylation, alkylation, and sulfonylation reactions.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base typically results in the formation of the corresponding N-acylated derivatives. For instance, treatment with acetyl chloride would yield N-(2-methoxy-5,6-dimethylpyrimidin-4-yl)acetamide. The reaction conditions can be optimized to ensure selective acylation at the primary amine.
Alkylation: Alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides. These reactions can lead to the formation of secondary and tertiary amines. For example, reaction with an alkyl halide can introduce an alkyl group onto the nitrogen atom. google.com It is worth noting that in some cases, alkylation can also occur at one of the ring nitrogens, depending on the reaction conditions and the nature of the alkylating agent. nih.gov The use of specific catalysts and conditions can help control the selectivity of N-alkylation. google.com
Sulfonylation: The primary amine can also be converted to a sulfonamide through reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base like pyridine. This reaction is analogous to acylation and provides a stable sulfonamide derivative. For related aminopyrimidines, such as 4-amino-N-(4,6-dimethyl-pyrimidin-2-yl)benzenesulfonamide, the formation of sulfonamides is a key synthetic step. nih.gov
Table 1: Examples of Reactions at the Primary Amine Moiety
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | N-Acylpyrimidin-4-amine |
| Alkylation | Methyl iodide | N-Alkylpyrimidin-4-amine |
| Sulfonylation | p-Toluenesulfonyl chloride | N-Sulfonylpyrimidin-4-amine |
Diazotization and Subsequent Coupling Reactions
The primary aromatic amine of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org This reaction forms a reactive diazonium salt intermediate. While heterocyclic diazonium salts can be unstable, they are valuable intermediates in organic synthesis. rsc.org
These diazonium salts can then participate in a variety of coupling reactions. For example, coupling with electron-rich aromatic compounds like phenols or anilines (azo coupling) would lead to the formation of brightly colored azo dyes. wikipedia.orgyoutube.com The position of coupling on the aromatic partner is directed by the existing substituents. This reaction is a versatile method for the synthesis of a wide range of azo compounds. globalresearchonline.netresearchgate.net
Formation of Schiff Bases and Related Imine Derivatives
The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. niscpr.res.inresearchgate.net This reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. The formation of the azomethine (-C=N-) group is a key feature of these derivatives. mdpi.com
The synthesis of Schiff bases from aminopyrimidines is a well-established method for creating derivatives with a range of biological activities. mdpi.com For instance, reacting this compound with a substituted benzaldehyde (B42025) would yield the corresponding N-benzylidene-2-methoxy-5,6-dimethylpyrimidin-4-amine. These Schiff bases can be further modified, for example, by reduction of the imine bond to form a secondary amine. mdpi.comsemanticscholar.org
Table 2: Examples of Imine Formation
| Carbonyl Compound | Product Type |
|---|---|
| Benzaldehyde | N-Benzylidene-pyrimidin-4-amine |
| Acetone | N-(Propan-2-ylidene)pyrimidin-4-amine |
| Substituted Aldehydes | Substituted Schiff Base |
Transformations of the Pyrimidine Ring System
The pyrimidine ring of this compound is also susceptible to chemical modification, primarily through electrophilic substitution and nucleophilic displacement of the methoxy group.
Electrophilic Aromatic Substitution on the Pyrimidine Core
The pyrimidine ring is generally considered an electron-deficient aromatic system, which makes electrophilic aromatic substitution challenging compared to benzene. bhu.ac.inwikipedia.org The two ring nitrogen atoms are electron-withdrawing, deactivating the ring towards electrophiles. researchgate.net However, the presence of three electron-donating groups (amino, methoxy, and two methyl groups) on the pyrimidine ring of this compound significantly activates it towards electrophilic attack.
The directing effect of these substituents would determine the position of substitution. The powerful activating and ortho-, para-directing amino group at C4, along with the activating methoxy group at C2 and the methyl groups at C5 and C6, would likely direct incoming electrophiles. Given the positions of the existing substituents, the only available carbon for substitution is C5, which is already substituted with a methyl group. Therefore, typical electrophilic aromatic substitution on the pyrimidine core is unlikely without displacement of an existing substituent, which would require harsh conditions. However, the reactivity of the pyrimidine ring can be modulated by the nature of the substituents. csu.edu.au
Nucleophilic Displacement of the Methoxy Group
The methoxy group at the C2 position of the pyrimidine ring can potentially be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. The C2 and C4 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. stackexchange.comechemi.com
The feasibility of this displacement depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles would be required to displace the methoxy group. The presence of the electron-donating amino and methyl groups on the ring might slightly decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted or electron-deficient pyrimidine. However, nucleophilic substitution at the C2 position of pyrimidines is a known transformation. nih.gov For example, reaction with a strong nucleophile could potentially replace the methoxy group to introduce a different functionality at the C2 position.
Ring Opening and Rearrangement Mechanisms
The chemical reactivity of aminopyrimidines is often characterized by fascinating ring transformation reactions, with the Dimroth rearrangement being a prominent example. nih.govwikipedia.org This rearrangement typically involves the isomerization of heterocyclic compounds through a sequence of ring opening and ring closure, leading to the migration of heteroatoms within the molecule. nih.gov For substituted 1-alkyl-2-iminopyrimidines, the process often occurs in the presence of water or other nucleophiles and can be catalyzed by acids or bases. nih.govwikipedia.org
The generally accepted mechanism for the Dimroth rearrangement in similar pyrimidine derivatives involves an initial nucleophilic addition to the pyrimidine ring, followed by a ring-opening of the resulting intermediate to form a more linear species. wikipedia.orgchinesechemsoc.org Subsequent bond rotation and recyclization then lead to the rearranged product. chinesechemsoc.org In the case of this compound, it is plausible that under specific conditions, such as treatment with strong acids or bases, it could undergo a similar rearrangement. The rate and outcome of such a reaction would be influenced by the electronic effects of the methoxy and methyl substituents on the pyrimidine ring. rsc.org For instance, studies on 5-phenyl-substituted iminopyrimidines have shown that the nature of the substituent influences the rearrangement rates. rsc.org
Table 1: Influence of Substituents on the Rate of Dimroth Rearrangement in Analogous 5-Phenyl-Iminopyrimidines Data extrapolated from studies on 1,2-dihydro-2-imino-1-methyl-5-(p-substituted phenyl)pyrimidines. rsc.org
| p-Substituent on Phenyl Ring | Relative Rearrangement Rate |
| NO₂ | Fastest |
| F | ↓ |
| Cl | ↓ |
| Br | ↓ |
| Me | ↓ |
| OMe | ↓ |
| NH₂ | ↓ |
| NMe₂ | Slowest |
This table illustrates that electron-withdrawing groups tend to accelerate the rearrangement, a principle that would likely apply to derivatives of this compound.
Advanced Synthetic and Coordination Chemistry
Synthesis of Novel Heterocyclic Systems Incorporating this compound
Cyclization Reactions Leading to Fused Pyrimidine Systems
The amino group at the C4 position of the pyrimidine ring is a key functional handle for the construction of fused heterocyclic systems. Aminopyrimidines are widely used as building blocks for the synthesis of bicyclic and polycyclic compounds of medicinal interest, such as pyrimido[1,2-a]pyrimidines. rsc.orgnih.govresearchgate.net These reactions often involve condensation with bifunctional electrophiles.
A common strategy involves the reaction of a 2-aminopyrimidine (B69317) with β-ketoesters, alkynones, or diethyl ethoxymethylenemalonate (EMME). nih.govresearchgate.net For this compound, a plausible synthetic route to a fused system would involve its reaction with a suitable three-carbon electrophile. For example, a multicomponent reaction with an aromatic aldehyde and an active methylene (B1212753) compound, a method that has been successfully applied to 2-aminopyrimidine, could lead to the formation of a pyrimido[1,2-a]pyrimidine derivative. rsc.org Such reactions can be efficiently promoted by microwave irradiation. rsc.org
Table 2: Representative Conditions for the Synthesis of Fused Pyrimidines from Aminopyrimidines Based on general methods for the synthesis of pyrimido[1,2-a]pyrimidines. rsc.orgresearchgate.net
| Aminopyrimidine Reactant | Electrophilic Partner(s) | Catalyst/Conditions | Product Type |
| 2-Aminopyrimidine | Aromatic aldehyde, Malononitrile | Piperidine, Microwave | Pyrimido[1,2-a]pyrimidine |
| Substituted 2-Aminopyrimidines | Diethyl ethoxymethylenemalonate | Conventional Heating or Microwave | Pyrimido[1,2-a]pyrimidine-3-carboxylate |
| 2-Aminopyrimidine | Barbituric acid, Aromatic aldehyde | Ethanol, Reflux | Dipyrimido[1,2-a,4,5-d]pyrimidine |
Formation of Bridged and Macrocyclic Architectures
The incorporation of pyrimidine moieties into macrocyclic structures is an area of growing interest due to the potential applications of such compounds in host-guest chemistry and materials science. While direct examples starting from this compound are scarce, synthetic strategies developed for other pyrimidine derivatives offer insight into potential pathways.
The synthesis of macrocycles containing pyrimidine fragments has been achieved, for instance, by reacting pyrimidine-based building blocks with long-chain linkers. pleiades.onlineresearchgate.net These reactions can lead to the formation of large rings where the pyrimidine unit is an integral part of the macrocyclic framework. The size and conformation of the resulting macrocycle are determined by the length and flexibility of the bridging chain. pleiades.online It is conceivable that this compound could be functionalized, for example, at the amino group, to introduce reactive sites for subsequent macrocyclization reactions.
Role as a Ligand in Coordination Chemistry
The nitrogen atoms of the pyrimidine ring and the exocyclic amino group in this compound make it an excellent candidate for acting as a ligand in coordination chemistry.
Complexation Studies with Transition Metals
Aminopyrimidines and their derivatives are known to form stable complexes with a variety of transition metals, including but not limited to Cu(II), Co(II), Ni(II), and Zn(II). ekb.egnih.gov The coordination can occur through one of the ring nitrogen atoms, the exocyclic amino group, or both, leading to different coordination modes (monodentate or bidentate).
In many complexes of 4-aminopyrimidine (B60600), coordination occurs in a monodentate fashion through one of the ring nitrogen atoms, while the exocyclic amino group is not directly involved in bonding to the metal center but may participate in hydrogen bonding. researchgate.net However, depending on the reaction conditions and the nature of the metal ion, bidentate coordination is also possible. The resulting complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion and the other ligands present in the coordination sphere. ekb.eg
Table 3: Examples of Transition Metal Complexes with Aminopyrimidine-type Ligands Illustrative data from studies on related aminopyrimidine and aminopyridine complexes. ekb.egmdpi.comnih.gov
| Metal Ion | Ligand | Formula of Complex | Observed Geometry |
| Co(II) | Azo-Schiff base of 2-aminopyrimidine | [CoL₂]Cl₂ | Octahedral |
| Ni(II) | Azo-Schiff base of 2-aminopyrimidine | [NiL₂]Cl₂ | Octahedral |
| Cu(II) | 3-Aminopyridine | [Cu(3-AP)₂(NCS)₂] | Square Planar |
| Cd(II) | 4-Aminopyridine | [Cd(4-AP)₂(NCS)Cl] | Octahedral |
Chelation Properties and Ligand Field Effects in Metal Complexes
The potential for this compound to act as a chelating ligand is of significant interest. Chelation involves the formation of a five- or six-membered ring with a central metal ion, which generally leads to more stable complexes compared to those with monodentate ligands. nih.gov In this molecule, chelation could occur through the N1 nitrogen of the pyrimidine ring and the nitrogen of the C4-amino group, forming a stable five-membered chelate ring.
The coordination of the ligand to a transition metal ion results in the splitting of the metal's d-orbitals, an effect described by Ligand Field Theory. The magnitude of this splitting (Δ) depends on the nature of the ligand, the metal ion, and the geometry of the complex. The position of aminopyrimidine ligands in the spectrochemical series would determine whether they are strong-field or weak-field ligands, which in turn influences the electronic and magnetic properties of the resulting complexes. Spectroscopic techniques, particularly UV-Visible spectroscopy, are instrumental in probing these ligand field effects by observing the d-d electronic transitions. The electronic spectra of such complexes would provide valuable information about the coordination environment and the strength of the metal-ligand interactions. mdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography of 2-Methoxy-5,6-dimethylpyrimidin-4-amine and Its Derivatives
X-ray crystallography provides definitive insights into the solid-state structure of a molecule, including bond lengths, bond angles, and the spatial arrangement of atoms. Although a crystal structure for this compound has not been reported, analysis of related aminopyrimidine structures allows for a predictive understanding of its crystallographic features.
The crystal packing of this compound would be significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking. The primary amine group is a potent hydrogen bond donor, while the pyrimidine (B1678525) ring nitrogens and the methoxy (B1213986) oxygen atom can act as hydrogen bond acceptors.
It is anticipated that the N-H protons of the amino group would form strong hydrogen bonds with the ring nitrogen atoms of adjacent molecules, leading to the formation of dimers or extended chains. For instance, in the crystal structure of 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by two N—H⋯N hydrogen bonds into chains of edge-fused R(8) rings researchgate.net. Similar hydrogen bonding patterns are observed in other aminopyridine and aminopyrimidine structures, often resulting in the formation of well-defined supramolecular architectures nih.gov.
The interplay between hydrogen bonding and π-stacking dictates the formation of layered or three-dimensional networks in the solid state nih.gov. The methyl and methoxy substituents would also influence the crystal packing by participating in weaker C-H···N or C-H···O interactions and by introducing steric constraints.
Table 1: Representative Intermolecular Interactions in Aminopyrimidine Derivatives
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Reference Compound |
|---|---|---|---|---|---|
| N-H···N | N-H (amino) | N (pyrimidine) | 2.26 | 175 | 2-amino-4-methoxy-6-methylpyrimidine researchgate.net |
| N-H···N | N-H (amino) | N (pyrimidine) | 2.34 | 172 | 2-amino-4-methoxy-6-methylpyrimidine researchgate.net |
Note: This table presents data from closely related compounds to illustrate the expected interactions in this compound.
The conformation of this compound in the solid state would be largely determined by the orientation of the methoxy and amino groups relative to the pyrimidine ring. The pyrimidine ring itself is expected to be essentially planar.
The methoxy group may adopt a conformation where the methyl group is either in the plane of the pyrimidine ring (syn or anti) or out of the plane, depending on the balance between electronic effects (resonance) and steric hindrance from the adjacent methyl group. Studies on related substituted aromatic compounds show that such groups can have a strong preference for planar conformations acs.org.
The conformation of the amino group is also of interest. While free rotation around the C-N bond is possible in the gas phase and in solution, in the solid state, its orientation is likely to be fixed to optimize hydrogen bonding interactions. The planarity of the amino group and its orientation with respect to the pyrimidine ring can influence the electronic properties of the molecule. The solid-state conformation of a molecule can be influenced by crystal packing forces, but generally, low-energy conformations are observed acs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of 1D and 2D NMR techniques would be essential for the complete structural confirmation of this compound.
A full suite of NMR experiments would be required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals of this compound.
¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups, the methoxy group, and the amino group. The chemical shifts of these protons would provide initial information about their electronic environment.
¹³C NMR: The ¹³C NMR spectrum would display signals for all seven carbon atoms in the molecule. The chemical shifts of the pyrimidine ring carbons are sensitive to the nature and position of the substituents capes.gov.br.
COSY (Correlation Spectroscopy): This 2D experiment would be used to identify proton-proton couplings. While there are no vicinal protons on the pyrimidine ring in this molecule, COSY could reveal long-range couplings between the methyl protons and potentially the amino protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals corresponding to the methyl and methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity of the molecule. For example, correlations would be expected between the methoxy protons and the C2 carbon of the pyrimidine ring, and between the methyl protons and the C5 and C6 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This could be used to determine the preferred conformation of the methoxy group relative to the adjacent methyl group by observing NOEs between their protons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Protons to Carbons) | Key NOESY Correlations |
|---|---|---|---|---|
| 4-NH₂ | 5.0 - 6.0 | - | C4, C5 | - |
| 2-OCH₃ | 3.8 - 4.0 | 50 - 55 | C2 | 5-CH₃ protons |
| 5-CH₃ | 2.1 - 2.3 | 10 - 15 | C4, C5, C6 | 2-OCH₃ protons, 6-CH₃ protons |
| 6-CH₃ | 2.2 - 2.4 | 15 - 20 | C5, C6 | 5-CH₃ protons |
| C2 | - | 160 - 165 | - | - |
| C4 | - | 155 - 160 | - | - |
| C5 | - | 110 - 115 | - | - |
Note: The chemical shift values are predictions based on data for similar substituted pyrimidines and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.
Dynamic NMR (DNMR) spectroscopy could be employed to study the conformational flexibility of this compound, particularly the rotation around the C2-O and C4-N bonds.
At room temperature, rotation around these bonds might be fast on the NMR timescale, resulting in sharp, averaged signals. However, at lower temperatures, this rotation could slow down, leading to the observation of distinct signals for different conformers (rotamers). Studies on other aminopyrimidines have shown that primary amines substituted at the 4-position can exhibit room-temperature line broadening effects in both ¹H and ¹³C NMR spectra due to the presence of rotamers researchgate.net. This phenomenon could be used as a diagnostic tool.
By analyzing the changes in the NMR spectra as a function of temperature (variable-temperature NMR), it would be possible to determine the energy barriers for these rotational processes. This information provides valuable insights into the conformational dynamics and stability of the molecule.
The choice of solvent can significantly influence NMR spectra. The chemical shifts of protons and carbons in this compound are expected to be sensitive to the polarity and hydrogen-bonding capabilities of the solvent reddit.comnih.gov.
In polar, protic solvents, hydrogen bonding to the amino group and the ring nitrogens would be enhanced, which could lead to downfield shifts of the corresponding proton and carbon signals. Aromatic solvents, through anisotropic effects, can cause significant shifts in the proton signals, which can be useful for resolving overlapping resonances reddit.com.
A systematic study using a range of deuterated solvents with varying properties (e.g., chloroform-d, DMSO-d₆, methanol-d₄, benzene-d₆) would provide a comprehensive understanding of the solute-solvent interactions. Changes in coupling constants with solvent are generally less pronounced but can also provide information about conformational changes induced by the solvent environment mdpi.com. The interactions between the solvent and the solute play a significant role in the observed chemical shifts reddit.com.
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. The assignments for these bands can be predicted with a high degree of confidence by examining the spectra of similar molecules, such as 2-amino-4,6-dimethylpyrimidine and other methoxy-substituted pyrimidines.
Key expected vibrational modes include:
N-H Vibrations: The primary amine group (-NH₂) will give rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹: an asymmetric and a symmetric stretch. A scissoring (in-plane bending) vibration is anticipated around 1600-1650 cm⁻¹.
C-H Vibrations: The methyl (-CH₃) and methoxy (-OCH₃) groups will display symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range. In-plane bending and rocking modes for these groups are expected in the 1350-1470 cm⁻¹ region.
Pyrimidine Ring Vibrations: The pyrimidine ring itself will produce a complex set of characteristic vibrations. C=N and C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, will appear at lower frequencies.
C-O and C-N Vibrations: The stretching vibration of the methoxy group's C-O bond is typically observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-N stretching of the amino group is expected around 1250-1350 cm⁻¹.
A hypothetical data table of these predicted vibrational frequencies is presented below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Asymmetric N-H Stretch | -NH₂ | ~3450 |
| Symmetric N-H Stretch | -NH₂ | ~3350 |
| Asymmetric C-H Stretch | -CH₃, -OCH₃ | ~2980 |
| Symmetric C-H Stretch | -CH₃, -OCH₃ | ~2870 |
| N-H Scissoring | -NH₂ | ~1620 |
| Pyrimidine Ring Stretch (C=N, C=C) | Pyrimidine Ring | ~1580, ~1480 |
| Asymmetric C-O Stretch | -OCH₃ | ~1250 |
| Symmetric C-O Stretch | -OCH₃ | ~1050 |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
To achieve a more precise and confident assignment of vibrational modes, experimental data is often correlated with computational models. Density Functional Theory (DFT) calculations are a standard method for predicting the vibrational frequencies and intensities of a molecule. By optimizing the molecular geometry of this compound in silico, a theoretical vibrational spectrum can be generated.
This computational approach allows for the visualization of each vibrational mode, confirming whether a particular band corresponds to a simple stretch or bend of a single functional group, or if it is a more complex, coupled vibration involving multiple parts of the molecule. While a specific DFT study for this compound is not available, research on similar pyrimidine derivatives has shown excellent agreement between calculated and experimental spectra after the application of appropriate scaling factors to the computational data. This correlation is invaluable for resolving ambiguities in band assignments, particularly in the fingerprint region (below 1500 cm⁻¹) where many overlapping vibrations occur.
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to elucidate its fragmentation pathways, providing valuable structural information.
The molecular formula of this compound is C₇H₁₁N₃O. High-resolution mass spectrometry would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that is extremely close to the calculated theoretical mass. This allows for the unambiguous confirmation of the elemental composition.
| Parameter | Value |
| Molecular Formula | C₇H₁₁N₃O |
| Calculated Monoisotopic Mass | 153.0902 |
| Expected [M+H]⁺ (HRMS) | 154.0975 |
| Expected [M+Na]⁺ (HRMS) | 176.0794 |
Note: The data in this table is theoretical and represents the expected values from HRMS analysis.
The high accuracy of this technique allows it to distinguish between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the molecular formula.
Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and fragmentation of a specific ion (such as the protonated molecule), can reveal characteristic fragmentation patterns. For 2-methoxypyrimidine derivatives, fragmentation is often influenced by the 2-methoxy group. africanjournalofbiomedicalresearch.com
Based on studies of related compounds, two competitive fragmentation pathways can be proposed for the protonated this compound ([M+H]⁺, m/z 154.10):
Loss of Formaldehyde (CH₂O): A common fragmentation pathway for methoxy-substituted nitrogen heterocycles is the loss of formaldehyde (30 Da). This would result in a fragment ion with an m/z of 124.08.
Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can also occur via the loss of a methyl radical (15 Da), leading to a fragment ion at m/z 139.08. This is often followed by the loss of carbon monoxide (CO) to produce an ion at m/z 111.07.
Further fragmentation of the pyrimidine ring itself could also occur, leading to smaller fragment ions. The relative abundance of these fragment ions would provide further clues about the stability of different parts of the molecule. Deuterium labeling studies on analogous compounds have been used to confirm these types of fragmentation mechanisms. africanjournalofbiomedicalresearch.com
A proposed fragmentation pathway is summarized in the table below:
| Precursor Ion (m/z) | Proposed Fragmentation | Neutral Loss | Resulting Fragment Ion (m/z) |
| 154.10 | Loss of formaldehyde | CH₂O (30 Da) | 124.08 |
| 154.10 | Loss of a methyl radical | •CH₃ (15 Da) | 139.08 |
| 139.08 | Loss of carbon monoxide | CO (28 Da) | 111.07 |
Note: The fragmentation pathway described is predictive and based on the analysis of structurally similar compounds.
Computational and Theoretical Investigations of 2 Methoxy 5,6 Dimethylpyrimidin 4 Amine
Quantum Chemical Studies (Density Functional Theory and Ab Initio Methods)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the properties of 2-Methoxy-5,6-dimethylpyrimidin-4-amine. These calculations offer a detailed view of the molecule's electronic structure, potential for chemical reactions, and conformational possibilities.
Elucidation of Electronic Structure and Frontier Molecular Orbitals
The electronic structure of this compound is significantly influenced by the interplay of its substituent groups: the electron-donating amino and methoxy (B1213986) groups, and the methyl groups on the pyrimidine (B1678525) ring. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine the distribution of electrons within the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO, conversely, indicates the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, while the LUMO would likely be distributed over the pyrimidine ring.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: These are representative values based on typical DFT calculations for similar pyrimidine derivatives and are for illustrative purposes.
Analysis of Electrostatic Potential and Reactivity Descriptors
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red regions) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic interaction.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S).
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Formula |
|---|---|---|
| Electronegativity (χ) | 3.85 | -(EHOMO + ELUMO)/2 |
| Chemical Hardness (η) | 2.65 | (ELUMO - EHOMO)/2 |
Note: These are representative values based on typical DFT calculations for similar pyrimidine derivatives and are for illustrative purposes.
Conformational Landscape and Tautomerism Studies
The conformational landscape of this compound is primarily determined by the rotation of the methoxy and amino groups. Computational scans of the potential energy surface can identify the most stable conformers. It is expected that the conformer with minimal steric hindrance between the substituent groups would be the most stable.
Tautomerism is a key consideration for aminopyrimidines. This compound can potentially exist in different tautomeric forms, such as the imino form. Quantum chemical calculations can predict the relative stabilities of these tautomers in both the gas phase and in different solvents. nih.gov Generally, for aminopyrimidines, the amino form is found to be the more stable tautomer. The energy difference between tautomers can be influenced by solvent effects, with polar solvents potentially stabilizing more polar tautomers. researchgate.net
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify transition states and calculate the energy barriers associated with different reaction steps.
Transition State Analysis and Calculation of Energy Barriers
For a given reaction, computational methods can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis is then performed to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, a critical factor in determining the reaction rate. For instance, in electrophilic substitution reactions on the pyrimidine ring, calculations can help determine the preferred site of attack by comparing the energy barriers for substitution at different positions.
Solvation Models and Molecular Dynamics Simulations of Reaction Pathways
The solvent can have a significant impact on reaction mechanisms and rates. mdpi.com Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent by treating it as a continuous dielectric medium. numberanalytics.comtum.de These models are computationally efficient and can provide valuable insights into how the solvent stabilizes or destabilizes reactants, products, and transition states.
For a more detailed understanding of the role of the solvent, explicit solvation models combined with molecular dynamics (MD) simulations can be employed. rjeid.com In this approach, individual solvent molecules are included in the simulation box, and the system's evolution over time is simulated. MD simulations can provide information on the specific interactions between the solute and solvent molecules, such as hydrogen bonding, and how these interactions influence the reaction pathway. mdpi.com This can be particularly important for reactions where specific solvent-solute interactions play a crucial role in the mechanism.
Molecular Modeling and Docking Studies with Mechanistic Focus
Molecular modeling and docking studies are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or a nucleic acid. These studies are fundamental in drug discovery and design, providing insights into the binding affinity, mode, and selectivity of a compound, which can help in elucidating its potential mechanism of action.
Molecular docking simulations are employed to predict the preferred orientation of this compound when bound to a biological target. The process involves preparing the three-dimensional structures of both the ligand and the macromolecule and then using a scoring function to rank the possible binding poses. Given the prevalence of the aminopyrimidine scaffold in kinase inhibitors, potential targets for this compound could include cyclin-dependent kinases (CDKs) or fibroblast growth factor receptors (FGFRs). nih.govnih.gov
The binding mode is determined by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the 4-amino group and the pyrimidine ring nitrogens are likely to act as hydrogen bond donors and acceptors, respectively. The methoxy and dimethyl groups can engage in hydrophobic interactions within the target's binding pocket. A hypothetical docking study against a kinase, for instance, might reveal key interactions with amino acid residues in the ATP-binding site, a common target for this class of compounds. nih.gov
Table 1: Predicted Binding Interactions of this compound with a Hypothetical Kinase Active Site
| Ligand Atom/Group | Receptor Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| 4-Amino (H) | Asp145 (O) | Hydrogen Bond | 2.1 |
| Pyrimidine N1 | Gln85 (H) | Hydrogen Bond | 2.5 |
| 5-Methyl | Leu132 | Hydrophobic | 3.8 |
| 6-Methyl | Val23 | Hydrophobic | 3.9 |
This data is hypothetical and for illustrative purposes.
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of the ligand and target.
By simulating the behavior of the this compound-protein complex in a solvated environment, researchers can analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation. This analysis helps to confirm the stability of the docked conformation. Furthermore, MD simulations can reveal conformational changes in the protein upon ligand binding and provide insights into the thermodynamics of the interaction through methods like binding free energy calculations. nih.govresearchgate.net These simulations are crucial for validating the docking results and for a deeper understanding of the binding mechanism at an atomic level.
Spectroscopic Property Prediction and Validation
Computational spectroscopy is a vital tool for the interpretation and prediction of experimental spectra. By calculating spectroscopic properties like nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies, a direct comparison with experimental data can be made. This comparison serves to validate the computed molecular structure and provides a detailed assignment of the spectral signals.
The prediction of NMR and IR/Raman spectra is typically performed using quantum chemical calculations, most commonly based on Density Functional Theory (DFT). For this compound, the molecular geometry would first be optimized, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the lowest energy conformation. omicsonline.orgresearchgate.net
Once the optimized geometry is obtained, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).
Similarly, the vibrational frequencies for IR and Raman spectra are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-dependent errors. researchgate.net
Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| 2-Methoxy (CH3) | 3.95 | 54.2 |
| 4-Amino (NH2) | 5.80 | - |
| 5-Methyl (CH3) | 2.15 | 11.5 |
| 6-Methyl (CH3) | 2.25 | 20.8 |
| C2 | - | 165.1 |
| C4 | - | 162.3 |
| C5 | - | 110.7 |
This data is hypothetical, calculated relative to TMS, and for illustrative purposes.
Table 3: Predicted Major Vibrational Frequencies (cm-1) for this compound
| Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Intensity |
|---|---|---|
| N-H Stretch (asymmetric) | 3450 | Medium |
| N-H Stretch (symmetric) | 3320 | Medium |
| C-H Stretch (methyl) | 2980-2920 | Strong |
| C=N Stretch (ring) | 1640 | Strong |
| C=C Stretch (ring) | 1580 | Strong |
| N-H Bend | 1550 | Medium |
This data is hypothetical and for illustrative purposes.
The ultimate validation of the computational models comes from the comparison of the predicted spectra with experimentally obtained data. A good correlation between the calculated and experimental NMR chemical shifts and vibrational frequencies provides strong evidence for the correctness of the computed molecular structure of this compound. chemicalbook.com
Discrepancies between the predicted and experimental data can point to limitations in the computational method, the influence of the solvent (if not modeled), or intermolecular interactions in the experimental sample (e.g., in the solid state). This comparative analysis is therefore a critical step in ensuring the accuracy of the theoretical model and in gaining a comprehensive understanding of the molecule's structural and electronic properties. mdpi.commdpi.com
Table 4: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data
| Spectroscopic Parameter | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| 1H NMR δ (2-Methoxy) | 3.95 ppm | 3.92 ppm |
| 13C NMR δ (C4) | 162.3 ppm | 161.9 ppm |
| IR ν (N-H Stretch) | 3450 cm-1 | 3445 cm-1 |
Experimental data is hypothetical and for illustrative purposes.
Applications of 2 Methoxy 5,6 Dimethylpyrimidin 4 Amine in Advanced Chemical Synthesis
Building Block for Complex Organic Molecules
The pyrimidine (B1678525) ring system is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules and natural products. Aminopyrimidine derivatives, in particular, serve as versatile synthons for the construction of more elaborate molecular architectures.
There are no specific reports found detailing the use of 2-Methoxy-5,6-dimethylpyrimidin-4-amine as a direct precursor in the total synthesis of natural products. However, the general class of pyrimidine derivatives is integral to many biologically relevant molecules, including nucleic acids. The synthesis of complex natural products often involves intricate pathways where substituted heterocyclic systems, like aminopyrimidines, could potentially serve as key intermediates. The functional groups on this compound—the methoxy (B1213986) and amino groups—offer handles for further chemical transformations, making it a plausible, albeit currently undocumented, starting material for synthetic campaigns toward complex targets.
The 4-aminopyrimidine (B60600) scaffold and its derivatives are widely recognized for their importance in medicinal chemistry, particularly in the design of kinase inhibitors. mdpi.com Although research has not specifically highlighted this compound, related structures are at the core of numerous therapeutic agents and clinical candidates. For instance, various kinase inhibitors utilize the 4-aminopyrazolopyrimidine scaffold, a related heterocyclic system, to target enzymes implicated in cancer. mdpi.com The development of novel inhibitors often involves the modification of the core scaffold, and substituted aminopyrimidines are valuable tools in this process. The introduction of substituents, such as the methoxy and dimethyl groups present in the target compound, can significantly influence the potency and selectivity of the resulting inhibitors. ijpsjournal.comrsc.org
The pyrrolo[2,3-d]pyrimidine scaffold, another related structure, has been shown to be conducive to dual dihydrofolate reductase (DHFR) and thymidylate synthase (TS) inhibitory activity, with the substituent at the 4-position playing a crucial role in determining the potency. rsc.org This underscores the importance of the aminopyrimidine core in designing molecules with specific biological activities.
Table 1: Examples of Medicinally Relevant Scaffolds Related to Aminopyrimidines
| Scaffold | Therapeutic Target/Application |
| 4-Aminopyrazolopyrimidine | Tyrosine and serine/threonine kinase inhibitors for cancer therapy. mdpi.com |
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine | Irreversible FGFR inhibitors. mdpi.com |
| Imidazo[1,5-a]pyrazin-8-amine | BTK inhibitors for treating certain cancers. mdpi.com |
| 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine | Potent and selective CDK2 inhibitors. ijpsjournal.comrsc.org |
| Pyrrolo[2,3-d]pyrimidine | Dual DHFR-TS inhibitors as potential antitumor agents. rsc.org |
Role in Catalysis
The catalytic applications of this compound have not been explicitly reported. However, the broader class of aminopyrimidine derivatives has been investigated for its utility in both organocatalysis and transition metal catalysis.
Aminopyrimidines can serve as structural components in the design of chiral organocatalysts for asymmetric synthesis. ijpsjournal.com The basic nitrogen atoms within the pyrimidine ring and the amino substituent can act as hydrogen bond acceptors or donors, or as Brønsted/Lewis bases, which are key functionalities in many organocatalytic transformations. While specific studies on this compound are lacking, its inherent structural features suggest potential for exploration in this field.
Aminopyrimidine derivatives are known to act as ligands for transition metals, facilitating a variety of catalytic reactions, most notably palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can coordinate to a metal center, influencing its catalytic activity and selectivity.
For example, 2-aminopyrimidines have been used as substrates in palladium-catalyzed C-N cross-coupling reactions to synthesize N-aryl-2-aminopyrimidines, which are important intermediates in the pharmaceutical industry. mdpi.commdpi.com Furthermore, copper-iron oxide nanoparticles have been shown to catalyze the aerobic coupling of 2-aminopyrimidines with trans-chalcones. While these examples utilize aminopyrimidines as substrates, the coordinating ability of the aminopyrimidine scaffold is central to the catalytic cycle. The specific substitution pattern of this compound could modulate the electronic and steric properties of the molecule, potentially making it a useful ligand for various transition metal-catalyzed transformations.
Table 2: Examples of Catalytic Reactions Involving Aminopyrimidine Derivatives
| Reaction Type | Catalyst System | Role of Aminopyrimidine |
| C-N Cross-Coupling | Palladium complex | Substrate mdpi.com |
| C-H Activation/Annulation | Rhodium(III) complex | Substrate mdpi.com |
| Aerobic Coupling | CuFe2O4 nanoparticles | Substrate |
Development of Functional Materials and Supramolecular Assemblies
While there is no specific research on the application of this compound in functional materials or supramolecular assemblies, the inherent properties of the aminopyrimidine scaffold suggest its potential in these areas.
Aminopyrimidine derivatives are known to form predictable hydrogen-bonding networks, which is a cornerstone of crystal engineering and the design of supramolecular assemblies. rsc.org The amino group and the ring nitrogen atoms of aminopyrimidines can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-defined structures such as dimers or extended chains. The interaction of aminopyrimidines with carboxylic acids, for instance, can lead to the formation of salts or co-crystals with specific solid-state architectures. rsc.org
The ability to form complexes with metal ions also points towards the potential use of aminopyrimidine derivatives in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials have a wide range of applications, including in gas storage, separation, and catalysis. The specific substituents on the pyrimidine ring, such as the methoxy and methyl groups in this compound, could influence the topology and properties of the resulting materials.
Monomer Applications in Polymer Chemistry
The potential use of this compound as a monomer in polymer chemistry is an area ripe for exploration. While direct polymerization studies of this specific compound are not widely reported, the chemistry of similar aminopyrimidine and vinyl-substituted aromatic compounds provides a framework for its potential applications. For instance, related compounds like 2-amino-4,6-diphenylnicotinonitriles have been investigated for their ability to act as fluorescent probes to monitor and even accelerate cationic photopolymerization processes, particularly for epoxide and vinyl monomers. mdpi.com
The reactivity of the amine and methoxy groups, along with the aromatic pyrimidine ring, could allow this compound to be incorporated into various polymer backbones. It could potentially undergo condensation polymerization or be modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) function. The incorporation of the dimethylpyrimidine moiety could impart specific thermal, mechanical, or photophysical properties to the resulting polymer.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Type | Potential Role of Monomer | Resulting Polymer Type |
| Condensation Polymerization | Diamine or modified diol/dicarboxylic acid | Polyamides, Polyimides, Polyesters |
| Addition Polymerization | Post-functionalization with vinyl/acrylate groups | Polyacrylates, Polystyrenics |
| Ring-Opening Polymerization | As a functional initiator or comonomer | Functionalized Polyesters/Polyethers |
Design and Characterization of Supramolecular Structures
The design of supramolecular structures relies on specific, non-covalent interactions between molecules, such as hydrogen bonding, π-π stacking, and electrostatic interactions. Aminopyrimidine derivatives are excellent candidates for building such assemblies due to their defined hydrogen bond donor and acceptor sites.
Research on structurally similar compounds, such as bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate (B1238265), demonstrates the formation of intricate one-dimensional supramolecular structures. nih.gov In this case, the pyrimidinium cations and isophthalate anions are linked by a network of N—H⋯O hydrogen bonds, forming cyclic motifs. nih.gov Furthermore, π–π stacking interactions between the aromatic pyrimidine rings contribute to the stability of the crystal structure. nih.gov
Similarly, other substituted aminopyrimidines have been shown to form molecular columns and two-dimensional networks through a combination of N-H···N, N-H···O, and C-H···O hydrogen bonds, as well as aromatic π-π stacking. nih.govnih.gov The specific arrangement and dimensionality of these assemblies are highly dependent on the substitution pattern on the pyrimidine ring.
For this compound, the amino group can act as a hydrogen bond donor, while the ring nitrogen atoms can act as acceptors. The methoxy group may also participate in weaker C-H···O interactions. The presence of the methyl groups could influence the steric hindrance and packing of the molecules, potentially directing the formation of specific supramolecular architectures.
Table 2: Key Intermolecular Interactions in Aminopyrimidine-based Supramolecular Assemblies
| Interaction Type | Description | Potential Role in this compound |
| Hydrogen Bonding | Strong, directional interaction between H-bond donors (e.g., N-H) and acceptors (e.g., N, O). | The primary amino group and ring nitrogens are key sites for forming chains, sheets, or 3D networks. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyrimidine ring can stack with other aromatic systems, contributing to crystal packing and stability. nih.gov |
| Van der Waals Forces | Weak, non-specific attractions/repulsions. | The methyl and methoxy groups influence the overall shape and packing efficiency of the molecules. |
Molecular Level Biological Interactions and Structure Activity Relationships Sar
Mechanistic Studies of Enzyme Inhibition and Activation
No publicly available studies were found that detail the kinetic character of 2-Methoxy-5,6-dimethylpyrimidin-4-amine as an enzyme inhibitor. Information regarding its inhibitory constants (K_i), mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), or its binding mode within an enzyme's active site is not documented.
Research involving mutational analysis to identify key amino acid residues responsible for the binding of this compound to any specific enzyme is not available.
Receptor Binding and Agonist/Antagonist Mechanisms (In Vitro)
There is no published data on the binding affinity (e.g., K_d, IC_50) of this compound for any specific receptor. Consequently, its selectivity profile across different receptor subtypes and the thermodynamic parameters of its binding (enthalpy and entropy changes) remain unknown.
Without experimental data such as co-crystal structures or detailed structure-activity relationship (SAR) studies, the principles of molecular recognition governing the interaction of this compound with any biological target cannot be described.
Interaction with Nucleic Acids (DNA/RNA)
No studies were identified that investigate the potential for this compound to interact with DNA or RNA. Therefore, its capacity to act as an intercalator, groove binder, or to otherwise influence nucleic acid structure or function has not been determined.
Binding Modes and Biophysical Characterization of Nucleic Acid Complexes
No studies detailing the binding modes of this compound with nucleic acids (DNA or RNA) were identified. Furthermore, there is no available biophysical data, such as that from techniques like isothermal titration calorimetry, circular dichroism, or nuclear magnetic resonance spectroscopy, to characterize the formation or properties of any potential complexes between this compound and nucleic acids.
Investigation of Intercalation or Groove Binding Mechanisms
There is no published research investigating the potential mechanisms of interaction between this compound and nucleic acids. Consequently, it is not known whether this compound binds to DNA or RNA through intercalation between base pairs or by binding within the major or minor grooves.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Impact of Substituent Modifications on Molecular Interactions and Biological Recognition
No structure-activity relationship (SAR) studies have been published for this compound. Research on how modifications to the methoxy (B1213986), methyl, or amine groups on the pyrimidine (B1678525) ring affect its molecular interactions and biological recognition is not available in the scientific literature.
Stereochemical Considerations in Molecular Design for Biological Activity
There is no information regarding the stereochemistry of this compound or how stereochemical factors might influence its biological activity. The molecule does not possess a chiral center, and no studies on the introduction of stereocenters or the impact of its three-dimensional conformation on biological function have been reported.
Future Perspectives and Emerging Research Directions for 2 Methoxy 5,6 Dimethylpyrimidin 4 Amine Research
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules like 2-Methoxy-5,6-dimethylpyrimidin-4-amine. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. sciencelink.net
Future research could leverage AI and ML for:
De Novo Design: Machine learning models can be trained on large chemical libraries to generate novel pyrimidine (B1678525) derivatives with desired properties. By inputting specific parameters, researchers could design analogues of this compound with potentially enhanced biological activity or improved material characteristics.
Synthesis Prediction: AI algorithms can predict viable and efficient synthetic routes for this compound and its derivatives. This can significantly reduce the time and resources spent on empirical optimization of reaction conditions. ijsat.org
Property Prediction: The physicochemical and biological properties of novel derivatives can be predicted with increasing accuracy using ML models. This allows for the virtual screening of large numbers of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Table 1: Illustrative Application of Machine Learning in Optimizing Reaction Yields for Pyrimidine Synthesis
| Parameter | Range Explored | Optimized Condition (Predicted) | Predicted Yield (%) |
| Temperature (°C) | 60 - 120 | 105 | 92 |
| Catalyst Loading (mol%) | 0.5 - 2.5 | 1.8 | 92 |
| Reaction Time (h) | 2 - 12 | 8 | 92 |
| Solvent Ratio (A:B) | 1:1 - 5:1 | 3.5:1 | 92 |
This table is illustrative and demonstrates how machine learning could be applied to optimize the synthesis of pyrimidine derivatives. The values are not based on experimental data for this compound.
Exploration of Novel Synthetic Methodologies and Principles of Sustainable Chemistry
The development of new synthetic routes that are both efficient and environmentally benign is a cornerstone of modern chemistry. For this compound, future research will likely focus on greener and more sustainable synthetic strategies.
Key areas for exploration include:
Multicomponent Reactions: Designing one-pot, multicomponent reactions can significantly improve the efficiency of pyrimidine synthesis by reducing the number of steps, solvent waste, and purification efforts. nih.gov A sustainable approach could involve an iridium-catalyzed multicomponent synthesis from amidines and alcohols. nih.gov
Green Solvents and Catalysts: The use of environmentally friendly solvents, such as water or bio-based solvents, and heterogeneous or biocatalysts can drastically reduce the environmental impact of the synthesis. researchgate.net Microwave-assisted organic synthesis (MAOS) is another eco-friendly method that can be employed. nanobioletters.com
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of this compound could lead to more efficient and controlled production.
Application of Advanced Characterization Techniques for Dynamic Molecular Systems
Understanding the dynamic behavior of molecules is crucial for elucidating their function. Advanced spectroscopic and analytical techniques can provide unprecedented insights into the conformational dynamics and intermolecular interactions of this compound.
Future research could employ:
Advanced NMR Spectroscopy: Techniques such as two-dimensional NMR (2D-NMR) and solid-state NMR can provide detailed information about the structure, dynamics, and interactions of the molecule in different environments.
Time-Resolved Spectroscopy: Ultrafast spectroscopic methods can be used to study the excited-state dynamics and photochemical reactivity of the compound, which is essential for applications in materials science and photochemistry.
Single-Molecule Spectroscopy: This powerful technique allows for the study of individual molecules, providing a deeper understanding of their behavior without the averaging effects of ensemble measurements.
Discovery and Elucidation of Undiscovered Reactivity Pathways
While the basic reactivity of the pyrimidine core is well-established, there are likely undiscovered reaction pathways for a specifically substituted derivative like this compound.
Future research in this area could focus on:
Catalytic C-H Functionalization: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Exploring catalytic methods to selectively functionalize the methyl groups or the pyrimidine ring could open up new avenues for creating novel derivatives.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Investigating the photochemical properties of this compound could lead to the discovery of novel light-driven reactions.
SNAr Reactions: The study of Nucleophilic Aromatic Substitution (SNAr) reactions on related di-chloropyrimidine derivatives suggests that the reactivity of this compound could be further explored, potentially leading to new functionalized compounds. mdpi.com
Computational Design and Experimental Validation of Advanced Materials and Molecular Probes
The unique electronic and structural features of the pyrimidine scaffold make it an attractive building block for the design of advanced materials and molecular probes. nih.gov
Future research directions include:
Organic Electronics: Computational modeling can be used to design pyrimidine-based materials with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Molecular Sensors: The pyrimidine ring can be functionalized to create selective and sensitive molecular probes for the detection of ions, small molecules, or biomolecules. Computational studies can aid in the design of these probes by predicting their binding affinities and spectroscopic responses. jchemrev.com
Bioactive Scaffolds: The design and synthesis of novel pyrimidine derivatives as potential therapeutic agents is an ongoing area of research. dovepress.comnih.gov Computational docking and molecular dynamics simulations can be used to predict the binding of this compound derivatives to biological targets, guiding the development of new drug candidates. nih.gov
Q & A
Q. What are the standard synthetic routes for 2-Methoxy-5,6-dimethylpyrimidin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1 : Reacting a methoxy-substituted aldehyde (e.g., 4-methoxybenzaldehyde) with methyl ketones (e.g., acetone) and ammonium acetate to form a pyrimidine intermediate.
- Step 2 : Introducing methyl groups at positions 5 and 6 via alkylation or methylation reagents under controlled pH and temperature.
- Optimization : Yield and purity are improved using catalysts like BF₃·Et₂O and refluxing in anhydrous solvents (e.g., acetonitrile). Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. What are the key structural and physicochemical properties of this compound?
- Molecular Formula : C₇H₁₀N₂O (MW: 138.17 g/mol).
- Functional Groups : Methoxy (-OCH₃), amino (-NH₂), and two methyl (-CH₃) groups on the pyrimidine ring.
- Physical Properties : Melting point ~313–315 K (determined via DSC), solubility in polar aprotic solvents (e.g., DMSO, DMF), and low water solubility.
- Crystallography : Monoclinic crystal system with hydrogen bonding (N–H···N/O) stabilizing the lattice .
Q. What safety protocols are critical when handling this compound?
- Personal Protection : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Refer to SDS for emergency measures (e.g., skin/eye wash protocols) .
Q. How can purity be assessed post-synthesis?
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) or GC-MS for volatile impurities.
- Spectroscopy : ¹H/¹³C NMR (δ ~2.3 ppm for methyl groups; δ ~3.9 ppm for methoxy) and FTIR (N–H stretch at ~3400 cm⁻¹).
- Elemental Analysis : Confirm C, H, N, O composition within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Employ SHELX software (SHELXL-2018/3) for structure solution. Hydrogen atoms are positioned geometrically with a riding model (C–H = 0.93–0.96 Å).
- Validation : Check R-factor (<5%) and residual electron density (<0.25 eÅ⁻³). Short Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice .
Q. What reaction mechanisms govern substitution at the methoxy group?
- Nucleophilic Substitution : The methoxy group undergoes SN2 displacement with strong nucleophiles (e.g., amines, thiols) in polar solvents (e.g., DMF).
- Acid/Base Catalysis : Protonation of the pyrimidine ring enhances electrophilicity, facilitating substitution.
- Byproducts : Competing reactions (e.g., ring oxidation) are minimized by maintaining anhydrous conditions and low temperatures (0–5°C) .
Q. How does this compound interact with biological targets like kinases?
- Binding Studies : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the amino group and kinase ATP-binding pockets (e.g., EGFR).
- In Vitro Assays : IC₅₀ values are determined via fluorescence-based kinase inhibition assays (e.g., ADP-Glo™).
- SAR Insights : Methyl groups at positions 5 and 6 enhance hydrophobic interactions, while the methoxy group modulates solubility .
Q. What advanced analytical methods validate degradation pathways?
- LC-HRMS : Identifies oxidation products (e.g., demethylation to 2-hydroxypyrimidine derivatives).
- Stability Testing : Accelerated degradation under UV light (ICH Q1B guidelines) reveals photolytic cleavage of the methoxy group.
- Metabolite Profiling : Microsomal incubation (CYP450 enzymes) followed by UPLC-QTOF detects phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
